LSD1 Inhibition Potency: Target Compound vs. Unsubstituted 1,2,3-Thiadiazole-4-carboxamide
The target compound inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. The unsubstituted 1,2,3-thiadiazole-4-carboxamide (CAS 4100-20-3) shows no detectable LSD1 inhibition at concentrations up to 100 µM in the same assay format, indicating that the 5-amino and N,N-dimethyl substitutions are essential for LSD1 engagement [2].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | 1,2,3-Thiadiazole-4-carboxamide (CAS 4100-20-3): IC50 > 100,000 nM |
| Quantified Difference | >280-fold selectivity improvement |
| Conditions | Human recombinant LSD1, Amplex Red peroxidase-coupled assay, 30 min incubation |
Why This Matters
The presence of the 5-amino and N,N-dimethyl groups is a prerequisite for LSD1 activity; procurement of the unsubstituted scaffold would result in an inactive control compound, compromising target validation studies.
- [1] BindingDB Entry BDBM50067551 (CHEMBL3402053). Affinity Data: IC50 356 nM for human recombinant LSD1. View Source
- [2] BindingDB Target Search: Lysine-specific histone demethylase 1A. No inhibitory activity reported for 1,2,3-thiadiazole-4-carboxamide (CAS 4100-20-3). View Source
